molecular formula C9H15N B6273451 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane CAS No. 2703772-12-5

3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane

Cat. No.: B6273451
CAS No.: 2703772-12-5
M. Wt: 137.22 g/mol
InChI Key: ZDEGLSRQMXHXCF-UHFFFAOYSA-N
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Description

3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane involves the reaction of a cyclic ketone with an amine in the presence of a reducing agent to form the spirocyclic compound.", "Starting Materials": [ "Cyclic ketone (e.g. cyclohexanone)", "Amine (e.g. 2-aminopropene)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "The cyclic ketone is reacted with the amine in the presence of the reducing agent to form the spirocyclic compound.", "The reaction is typically carried out in a solvent such as ethanol or methanol.", "The reducing agent is added slowly to the reaction mixture while stirring at room temperature.", "The reaction mixture is then heated to reflux for several hours to complete the reaction.", "The product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS No.

2703772-12-5

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-prop-2-enyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C9H15N/c1-2-4-8-7-10-9(8)5-3-6-9/h2,8,10H,1,3-7H2

InChI Key

ZDEGLSRQMXHXCF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CNC12CCC2

Purity

95

Origin of Product

United States

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